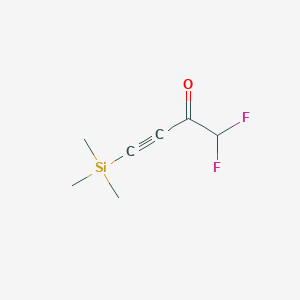

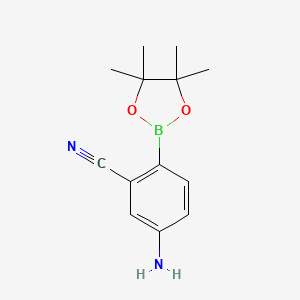

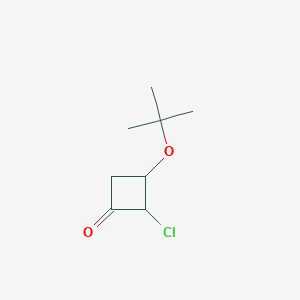

![molecular formula C15H18ClN3O B1379632 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride CAS No. 1803586-93-7](/img/structure/B1379632.png)

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, commonly referred to as 4-Aminophenyl-3-methylphenylmethylurea hydrochloride (4-AMPMU-HCl), is a synthetic drug that has been used in a variety of scientific research applications. 4-AMPMU-HCl is a urea derivative with a broad range of biochemical and physiological effects, making it a useful tool for research.

Applications De Recherche Scientifique

1. Neuropeptide Y5 Receptor Antagonists

- The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including variants of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, have been studied for their potential as neuropeptide Y5 receptor antagonists. These compounds, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, exhibited potent antagonistic properties (Fotsch et al., 2001).

2. Structural Analysis of Urea Derivatives

- A study on the 15N NMR spectra and NOE difference spectroscopy of N‐(o‐aminophenyl)‐N′ substituted ureas, including their hydrochloride salts, provided insights into the structural and conformational aspects of these compounds (Jean-Claude & Just, 1992).

3. Potential Anticancer Agents

- 1-Aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, which bear resemblance to 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells. Certain derivatives showed comparable or superior cytotoxicity to chlorambucil (Gaudreault et al., 1988).

4. Enzyme Inhibition and Anticancer Activity

- A variety of urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, have been synthesized and evaluated for their enzyme inhibition properties and effects on prostate cancer cells. Some compounds demonstrated significant in vitro anticancer activity (Mustafa et al., 2014).

5. Corrosion Inhibition

- The inhibition effect of certain urea derivatives in hydrochloric acid solution on mild steel was investigated. These studies showed that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance as corrosion inhibitors (Bahrami & Hosseini, 2012).

Propriétés

IUPAC Name |

1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEIIGCTUCYZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride | |

CAS RN |

1803586-93-7 |

Source

|

| Record name | Urea, N-(4-aminophenyl)-N′-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

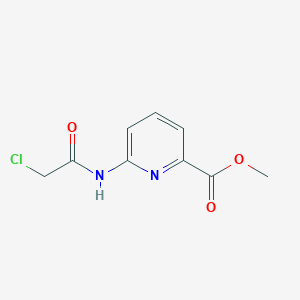

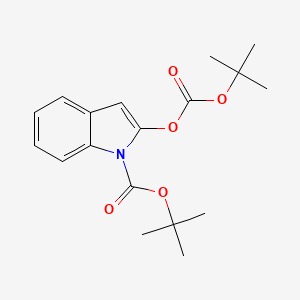

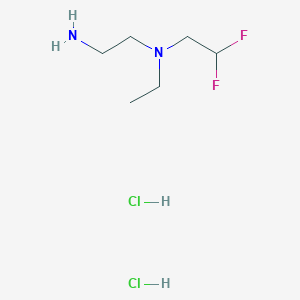

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

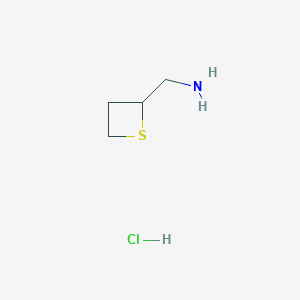

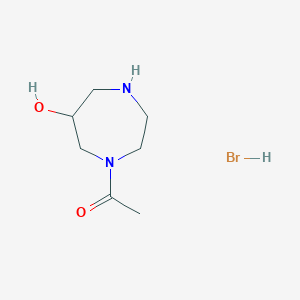

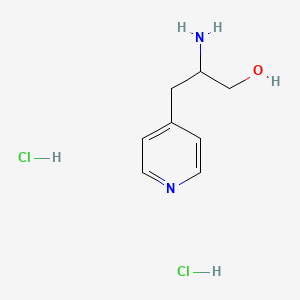

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)

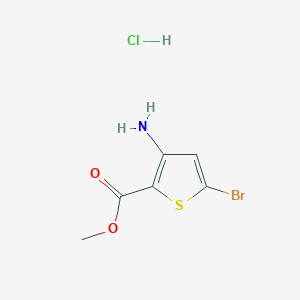

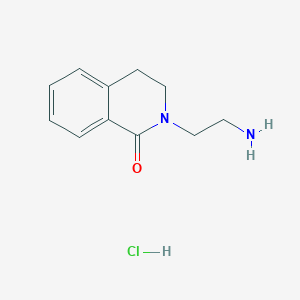

![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)